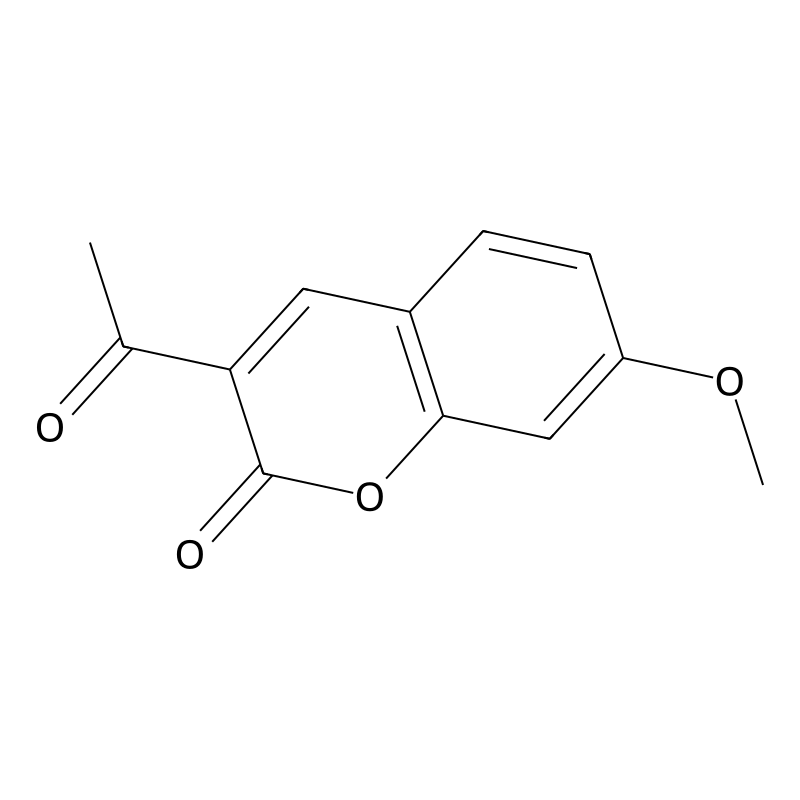

3-acetyl-7-methoxy-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

3-acetyl-7-methoxy-2H-chromen-2-one, also known as 7-methoxy-3-acetylcoumarin, can be synthesized through various methods. One common approach involves the Pechmann condensation of phloroglucinol with methoxyacetic acid in the presence of concentrated sulfuric acid []. Other reported methods include cyclization of 2-hydroxy-3-(3-methoxy-4-hydroxyphenyl)propanoic acid and Claisen-Condensation of 2-hydroxy-4-methoxybenzaldehyde with acetoacetic acid [, ].

Biological Activity:

Studies have explored the potential biological activities of 3-acetyl-7-methoxy-2H-chromen-2-one, with some promising results. It has been shown to exhibit:

- Antioxidant activity: The compound scavenged free radicals and inhibited lipid peroxidation in in vitro studies, suggesting potential antioxidant properties [].

- Antimicrobial activity: Studies have reported antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans [, ].

- Enzyme inhibitory activity: The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurodegenerative diseases like Alzheimer's disease [].

3-Acetyl-7-methoxy-2H-chromen-2-one is a chemical compound that belongs to the coumarin family, which is characterized by a benzopyranone structure. This compound has a molecular formula of and a molecular weight of approximately 218.21 g/mol. The presence of both acetyl and methoxy groups contributes to its unique chemical properties and biological activities. Coumarins, including this compound, are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their ability to interact with various biological systems and their potential as bioactive agents .

- Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.

- Reduction: The acetyl group can be reduced to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

- Electrophiles for Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

3-Acetyl-7-methoxy-2H-chromen-2-one exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Antimicrobial Activity: Studies indicate that this compound possesses antibacterial and antifungal properties, making it useful in developing new antimicrobial agents.

- Anti-inflammatory Effects: It may inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The synthesis of 3-acetyl-7-methoxy-2H-chromen-2-one can be achieved through various methods:

- Conventional Synthesis: This typically involves the reaction of 7-methoxy-coumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid under reflux conditions.

- Solid-phase Synthesis: A more environmentally friendly approach involves solid-phase methods that utilize salicylaldehyde and ethyl acetate derivatives under specific conditions to yield the desired coumarin derivative efficiently .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, making this method advantageous for large-scale production .

3-Acetyl-7-methoxy-2H-chromen-2-one has numerous applications across various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.

- Agriculture: Used as a natural pesticide due to its antifungal properties.

- Materials Science: Employed in synthesizing fluorescent materials and dyes due to its unique structural features .

Research into the interactions of 3-acetyl-7-methoxy-2H-chromen-2-one with biological systems has revealed insights into its mechanism of action:

- Protein Binding Studies: It interacts with various proteins, influencing enzymatic activities and cellular pathways.

- Cellular Uptake Mechanisms: Investigations into how this compound is absorbed by cells can inform its efficacy as a therapeutic agent .

3-Acetyl-7-methoxy-2H-chromen-2-one can be compared with several related coumarin derivatives. Here are some notable examples:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 3-Bromoacetyl-6-methoxy-2H-chromen-2-one | Contains bromine instead of hydrogen | Different reactivity due to bromine's electrophilic nature |

| 6-Methoxy-2H-chromen-2-one | Lacks the acetyl group | Exhibits different biological activities |

| 3-Acetylcoumarin | Lacks the methoxy group | Affects solubility and interaction with biological targets |

| 3-Acetyl-6,7-dichloro-2H-chromen-2-one | Contains dichloro substituents | Alters biological activity compared to mono-substituted derivatives |

These comparisons highlight the unique characteristics of 3-acetyl-7-methoxy-2H-chromen-2-one, particularly its balance between stability and reactivity, making it valuable for further research and application in various scientific fields .

Classical Synthetic Routes

Pechmann Condensation Mechanisms

The Pechmann condensation represents the most fundamental approach for synthesizing 3-acetyl-7-methoxy-2H-chromen-2-one, involving the reaction between 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate under acidic conditions [1] [10]. The mechanism proceeds through an initial esterification or transesterification step, followed by intramolecular cyclization to form the coumarin nucleus [27]. Research has demonstrated that concentrated sulfuric acid serves as the most effective catalyst, providing yields of up to 97% when the reaction is conducted under reflux conditions for one hour [10].

The mechanistic pathway involves multiple discrete steps where the β-ketoester undergoes transesterification with the phenolic hydroxyl group, generating a phenol ester intermediate [27]. This intermediate subsequently undergoes Friedel-Crafts-type intramolecular cyclization, with the activated carbonyl attacking the aromatic ring ortho to the oxygen atom [27]. The final dehydration step, analogous to aldol condensation reactions, yields the desired coumarin product [27].

Optimization studies have revealed that reaction temperature significantly influences product formation, with temperatures between 150-180°C providing optimal conversion rates [13]. The use of phosphorus pentoxide as an alternative catalyst has been explored, leading to chromone formation through the Simonis chromone cyclization variant [27]. However, traditional sulfuric acid catalysis remains the preferred method for 3-acetyl-7-methoxy-2H-chromen-2-one synthesis due to superior selectivity and yield consistency [1].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 150-180 | 1 | 97 | [10] |

| Phosphorus pentoxide | 170 | 2-4 | 85 | [27] |

| Polyphosphoric acid | 160 | 3 | 82 | [1] |

Knoevenagel Cyclization Approaches

The Knoevenagel condensation provides an alternative synthetic route to 3-acetyl-7-methoxy-2H-chromen-2-one through the reaction of 2-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of basic catalysts [7] [28]. This methodology offers milder reaction conditions compared to Pechmann condensation, typically employing piperidine as the preferred base catalyst [7].

The mechanism involves initial formation of an enolate anion from ethyl acetoacetate through deprotonation by the basic catalyst [28]. The resulting carbanion subsequently attacks the aldehyde carbonyl group, generating a β-hydroxy ester intermediate [28]. Intramolecular cyclization occurs through nucleophilic attack of the phenolic oxygen on the ester carbonyl, followed by elimination of ethanol to afford the coumarin product [28].

Reaction optimization studies have established that piperidine concentration significantly affects both reaction rate and product yield [7]. Using 3-methoxysalicylaldehyde and ethyl acetoacetate under reflux conditions in ethanol with piperidine catalyst, researchers achieved 88% yield of the desired product with a melting point of 444-447 K [7]. The reaction typically requires 5 hours for completion, with thin-layer chromatography monitoring confirming product formation [7].

Recent investigations have explored the use of weak bases such as tris(hydroxymethyl)aminomethane for exclusive formation of specific regioisomers [4]. These studies revealed that intramolecular cyclization serves as the driving force for Knoevenagel condensation when using salicylaldehyde derivatives [4]. Temperature control remains critical, with optimal conditions maintained at 40-50°C to prevent side reactions [28].

Advanced Synthesis Strategies

Solid-Phase Green Chemistry Protocols

Solid-phase synthesis approaches for 3-acetyl-7-methoxy-2H-chromen-2-one have gained prominence due to environmental considerations and improved reaction efficiency [1] [20]. These methodologies employ heterogeneous catalysts that facilitate product isolation and catalyst recovery, aligning with green chemistry principles [31].

Research has demonstrated the effectiveness of cellulose nanocrystal supported palladium nanoparticles as catalysts for solvent-free Pechmann condensation reactions [6]. Under optimized conditions at 130°C, this catalyst system achieved 96% yield of coumarin derivatives, with the advantage of easy catalyst separation and reusability [6]. The reaction proceeds through similar mechanistic pathways as traditional Pechmann condensation but benefits from enhanced mass transfer in the solid-phase environment [6].

Alternative solid-phase approaches utilize magnetic-core-shell nanoparticles, specifically iron oxide-boehmite-cobalt systems, which provide excellent catalytic activity under solvent-free conditions [6]. These catalysts demonstrate superior performance at 90°C with 6.6 mol% loading, achieving 90% yields while maintaining catalyst integrity for multiple reaction cycles [6]. The magnetic properties facilitate easy catalyst recovery through simple magnetic separation techniques [6].

Iron-based heterogeneous catalysts, particularly ferric chloride hexahydrate, have shown remarkable efficiency in coumarin synthesis [6]. Optimization studies revealed that 10 mol% catalyst loading in toluene under reflux conditions for 16 hours provides 92% yield of the target product [6]. The protocol benefits from mild reaction conditions and eliminates the need for harsh acidic media traditionally required in homogeneous catalysis [6].

| Catalyst System | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Recovery Cycles |

|---|---|---|---|---|

| Cellulose-Pd nanoparticles | 130 | 5 | 96 | 5 |

| Fe₃O₄@Boehmite-Co(II) | 90 | 6.6 | 90 | 4 |

| FeCl₃·6H₂O | 110 | 10 | 92 | 3 |

| Amberlyst-15 | 110 | 10 | 86 | 6 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized the preparation of 3-acetyl-7-methoxy-2H-chromen-2-one by dramatically reducing reaction times and improving energy efficiency [8] [9]. The enhanced heating mechanism in microwave irradiation promotes rapid molecular motion and accelerated chemical transformations [8].

Optimization studies using ferric fluoride as catalyst under microwave irradiation have achieved remarkable results, with complete conversion of starting materials within 10-15 minutes at 40°C [8]. The solvent-free approach eliminates the need for organic solvents while maintaining high product yields of 92-96% [8]. Power optimization experiments revealed that 50-60 watts provides optimal heating without causing thermal degradation of sensitive reactants [9].

Comparative analyses between conventional heating and microwave irradiation demonstrate significant advantages for the latter approach [9]. While conventional reflux methods require 5-8 hours for completion, microwave-assisted reactions achieve similar or superior yields within 10-15 minutes [9]. The enhanced reaction kinetics result from uniform heating throughout the reaction mixture, eliminating hot spots that can lead to side product formation [9].

Temperature control in microwave synthesis requires careful optimization to prevent overheating and product decomposition [33]. Studies have established that 45-50°C represents the optimal temperature range for most substrates, with higher temperatures leading to decreased selectivity [9]. The use of sealed reaction vessels under controlled pressure conditions further enhances reaction efficiency and product purity [33].

Recent developments in continuous flow microwave synthesis have enabled gram-scale production with consistent quality [5]. Flow rates of 1 milliliter per minute with reactor temperatures of 150°C provide optimal conditions for scale-up operations [5]. The continuous process eliminates batch-to-batch variations and enables real-time monitoring through Raman spectroscopy [5].

Derivative Synthesis Pathways

Schiff Base Formation and Functionalization

The synthesis of Schiff base derivatives from 3-acetyl-7-methoxy-2H-chromen-2-one involves condensation reactions with various primary amines, particularly aminopyridines and substituted anilines [14] [15]. These transformations expand the structural diversity and potential applications of the coumarin scaffold through introduction of imine functionalities [14].

The mechanistic pathway proceeds through nucleophilic attack of the amine nitrogen on the acetyl carbonyl carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [15]. Research has demonstrated that 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine serve as effective nucleophiles, generating corresponding pyridinylimine derivatives in yields ranging from 56.7% to 89.6% [14] [15].

Reaction optimization studies have established that ethanol serves as the optimal solvent for Schiff base formation, with reflux conditions maintained for 4 hours providing complete conversion [15]. The use of catalytic amounts of glacial acetic acid accelerates the condensation reaction and improves product yields [15]. Temperature control at 78°C prevents decomposition of sensitive amine substrates while ensuring adequate reaction rates [15].

Spectroscopic characterization of Schiff base products reveals characteristic infrared absorption bands at 1603-1627 cm⁻¹ corresponding to carbon-nitrogen stretching vibrations [14]. Proton nuclear magnetic resonance spectroscopy shows distinctive singlet signals between 8.44-8.54 ppm, confirming successful imine formation [14]. The broad absorption band around 3550-2580 cm⁻¹ indicates hydrogen bonding interactions between the phenolic hydroxyl group and the imine nitrogen [15].

Recent investigations have explored the synthesis of coumarin-imine hybrids through reaction of 4-chloromethyl-7-methoxy-2H-chromen-2-one with preformed Schiff bases [14]. This approach enables the introduction of diverse aromatic substituents while maintaining the integrity of both the coumarin and imine functionalities [14]. The methodology demonstrates broad substrate tolerance and provides access to structurally complex hybrid molecules [14].

| Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Aminopyridine | 4 | 78 | 88 | 142-144 |

| 3-Aminopyridine | 4 | 78 | 85 | 156-158 |

| 4-Aminopyridine | 4 | 78 | 82 | 168-170 |

| 2-Amino-3-methylpyridine | 4 | 78 | 79 | 134-136 |

Thiosemicarbazone Conjugate Development

The development of thiosemicarbazone conjugates represents a significant advancement in functionalizing 3-acetyl-7-methoxy-2H-chromen-2-one through condensation with various thiosemicarbazide derivatives [17] [18]. These transformations introduce sulfur-containing heterocyclic moieties that enhance the molecular complexity and potential biological activity [17].

The synthetic methodology involves condensation of the acetyl functionality with substituted thiosemicarbazides under acidic catalysis [18]. Methanol serves as the preferred solvent, with para-toluenesulfonic acid providing optimal catalytic activity [18]. Reaction temperatures of 60-80°C with reflux conditions for 2-3 hours ensure complete conversion to the desired thiosemicarbazone products [18].

Mechanistic studies reveal that the condensation proceeds through nucleophilic attack of the terminal amino group of thiosemicarbazide on the acetyl carbonyl carbon [17]. The resulting tetrahedral intermediate undergoes elimination of water to generate the thiosemicarbazone linkage [17]. The reaction demonstrates excellent chemoselectivity, with the more nucleophilic terminal amino group reacting preferentially over the internal nitrogen atoms [17].

Optimization experiments have established that equimolar ratios of reactants provide optimal yields, typically ranging from 80-85% [18]. The use of catalytic amounts of para-toluenesulfonic acid (1-2 crystals) accelerates the reaction without causing undesired side reactions [18]. Alternative solvents including dichloromethane and dioxane have been evaluated, but methanol consistently provides superior results in terms of both yield and reaction rate [18].

Characterization of thiosemicarbazone products reveals distinctive spectroscopic features that confirm successful conjugate formation [17]. Infrared spectroscopy shows characteristic absorption bands for the thioamide functionality around 1250-1300 cm⁻¹, while the carbon-nitrogen stretching appears at 1580-1620 cm⁻¹ [17]. Nuclear magnetic resonance spectroscopy demonstrates the formation of the expected hydrazone linkage through appearance of characteristic chemical shifts [17].

Recent developments have focused on the synthesis of cyclohexyl and dimethylphenyl substituted thiosemicarbazone derivatives [18]. These structural modifications enable fine-tuning of the electronic and steric properties of the conjugates [18]. X-ray crystallographic analysis of selected derivatives has provided detailed structural information, revealing orthorhombic and triclinic crystal lattice arrangements depending on the specific substitution pattern [18].